molecular formula C22H16N2 B1584397 4,4'-Diphenyl-2,2'-bipyridine CAS No. 6153-92-0

4,4'-Diphenyl-2,2'-bipyridine

Cat. No.: B1584397
CAS No.: 6153-92-0
M. Wt: 308.4 g/mol
InChI Key: OXMSMRJQZMTIMT-UHFFFAOYSA-N
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Description

4,4’-Diphenyl-2,2’-bipyridine is an organic compound with the molecular formula C₂₂H₁₆N₂. It is a derivative of bipyridine, where two phenyl groups are attached to the 4 and 4’ positions of the bipyridine core. This compound is known for its applications in coordination chemistry, particularly as a ligand in the formation of metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diphenyl-2,2’-bipyridine typically involves the coupling of 4-bromo-2,2’-bipyridine with phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate. The reaction is usually performed in an organic solvent such as toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for 4,4’-Diphenyl-2,2’-bipyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Diphenyl-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Diphenyl-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.

    Industry: It is used in the development of advanced materials, including catalysts and sensors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Diphenyl-2,2’-bipyridine is unique due to the presence of phenyl groups, which enhance its steric bulk and influence its coordination behavior. This makes it particularly useful in forming complexes with specific geometries and properties .

Properties

IUPAC Name

4-phenyl-2-(4-phenylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24-22)18-9-5-2-6-10-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMSMRJQZMTIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064128
Record name 4,4'-Diphenyl-2,2'-bipyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6153-92-0
Record name 4,4′-Diphenyl-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6153-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Bipyridine, 4,4'-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bipyridine, 4,4'-diphenyl-
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Record name 4,4'-Diphenyl-2,2'-bipyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-diphenyl-2,2'-bipyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,4'-Diphenyl-2,2'-bipyridine?

A1: The molecular formula of this compound is C22H16N2, and its molecular weight is 308.38 g/mol.

Q2: How can I characterize this compound spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: 1H, 13C, and 15N NMR spectroscopy can elucidate the structure and electronic environment of the molecule. []
  • UV-Vis Spectroscopy: This technique reveals characteristic absorption bands related to π-π* and metal-to-ligand charge transfer (MLCT) transitions in its metal complexes. [, , , , , , ]

Q3: Is this compound compatible with various solvents?

A3: this compound exhibits solubility in a range of organic solvents, including acetonitrile, dichloromethane, chloroform, and methanol. [, , , , , , , ]

Q4: How does this compound interact with transition metals?

A4: this compound acts as a bidentate chelating ligand, coordinating to transition metals like Ruthenium(II), Osmium(II), Platinum(II), and Iridium(III) through its two nitrogen atoms. [, , , , , , , , , , , , ]

Q5: How does the presence of this compound influence the photophysical properties of Ru(II) complexes?

A5: Incorporating this compound into Ru(II) complexes can:

  • Extend the lifetime of the triplet 3MLCT excited state compared to complexes with simpler bipyridine ligands. [, , ]
  • Influence the energy levels of the complex, leading to shifts in absorption and emission wavelengths. [, , , ]
  • Impact the radiative quantum yield, potentially increasing it due to reduced geometric distortion in the excited state. []

Q6: What is the effect of phenyl substitution on the photophysical properties compared to unsubstituted bipyridine complexes?

A6: The phenyl substituents in this compound contribute to:

  • Increased conjugation, leading to red-shifted absorption and emission compared to analogous complexes with unsubstituted bipyridine. [, , , ]
  • Enhanced steric hindrance, which can influence the complex's geometry and excited-state dynamics. [, ]

Q7: Can this compound be used in the development of luminescent materials?

A7: Yes, this compound-based metal complexes, particularly those of Ru(II) and Os(II), exhibit strong red phosphorescence, making them suitable for OLED applications. [, ]

Q8: What catalytic applications utilize this compound complexes?

A8: While not directly catalytic itself, this compound is a supporting ligand in complexes used for:

  • Photocatalytic hydrogen generation from water. []

Q9: How is computational chemistry employed to study this compound and its complexes?

A9:

  • DFT calculations: Density Functional Theory (DFT) is used to analyze electronic structures, predict spectroscopic properties (UV-Vis, NMR), and understand the impact of structural modifications on the complex's behavior. [, , , ]
  • TD-DFT calculations: Time-Dependent DFT elucidates excited state properties and helps interpret experimental observations like emission spectra and excited-state lifetimes. []

Q10: How do structural modifications of this compound impact its coordination and photophysical properties?

A10: Modifications to the phenyl rings or the bipyridine core can significantly alter the properties of the resulting metal complexes:

  • Electron-donating/withdrawing groups: Introducing electron-donating or withdrawing groups on the phenyl rings can tune the energy levels of the complex, affecting its absorption, emission, and electrochemical properties. [, , ]
  • Steric bulk: Increasing steric bulk around the coordination site can influence the stability, geometry, and reactivity of the complex. [, , ]

Q11: What is known about the stability of this compound complexes?

A11: The stability of these complexes can vary depending on the metal ion, other ligands present, and the environment. Some Ru(II) complexes containing this compound demonstrate enhanced photostability. []

Q12: Are there strategies to improve the stability and solubility of this compound complexes?

A12:

  • Choice of counterion: Using specific counterions like hexafluorophosphate (PF6−) can enhance solubility in organic solvents. []
  • Incorporation of solubilizing groups: Introducing hydrophilic groups onto the ligand periphery can increase water solubility. []

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